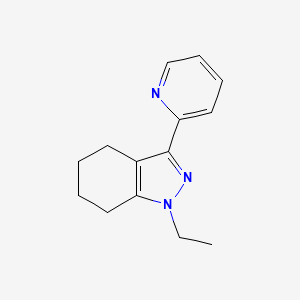

1-éthyl-3-(pyridin-2-yl)-4,5,6,7-tétrahydro-1H-indazole

Vue d'ensemble

Description

1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a useful research compound. Its molecular formula is C14H17N3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antifibrotique

Les dérivés de l’indazole ont été étudiés pour leurs activités antifibrotiques potentielles. La présence d’un groupe pyridin-2-yl dans de tels composés a été associée à l’inhibition de l’expression du collagène et de la teneur en hydroxyproline dans les milieux de culture cellulaire, ce qui indique un potentiel en tant que nouveaux médicaments antifibrotiques . Cela suggère que « 1-éthyl-3-(pyridin-2-yl)-4,5,6,7-tétrahydro-1H-indazole » pourrait être synthétisé et évalué pour son efficacité dans la prévention ou la réduction de la fibrose dans divers tissus.

Applications antimicrobiennes et antivirales

Les composés contenant un groupe pyridin-2-yl ont montré divers types d’activités biologiques, notamment des propriétés antimicrobiennes et antivirales . Le noyau indazole est également connu pour contribuer à ces activités. Par conséquent, ce composé pourrait être précieux dans le développement de nouveaux agents antimicrobiens et antiviraux, offrant potentiellement des options de traitement pour une gamme d’infections.

Recherche anticancéreuse

Les dérivés de l’indazole sont connus pour présenter des propriétés antitumorales . La structure unique de « this compound » peut interagir avec diverses lignées de cellules cancéreuses, fournissant une base pour le développement de médicaments anticancéreux. La recherche pourrait se concentrer sur son mécanisme d’action et son potentiel en tant qu’agent chimiothérapeutique.

Activité anti-inflammatoire

Les dérivés de l’indole, qui présentent des similitudes structurales avec les indazoles, sont connus pour leurs effets anti-inflammatoires . « this compound » pourrait être étudié pour son potentiel à réduire l’inflammation, qui est un composant pathologique courant de nombreuses maladies.

Inhibition enzymatique

Le groupe pyridin-2-yl a été impliqué dans l’inhibition de diverses enzymes, ce qui est un aspect crucial de la découverte et du développement de médicaments . Le composé pourrait être exploré pour sa capacité à moduler l’activité enzymatique, conduisant à des applications potentielles dans le traitement des maladies où la régulation enzymatique est nécessaire.

Mécanisme D'action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . Pyrrolidine derivatives, another structurally similar group, have been reported to have target selectivity .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in bioactive compounds is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Indole derivatives have been reported to exhibit a broad spectrum of biological activities .

Action Environment

The spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Analyse Biochimique

Biochemical Properties

1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit cyclooxygenase-2 (COX-2) with an IC50 value in the range of 1-8 µM . This inhibition is crucial as COX-2 is an enzyme involved in the inflammatory process, and its inhibition can lead to anti-inflammatory effects. Additionally, the compound’s interaction with other biomolecules, such as pyrazine derivatives, suggests its potential in targeting specific biological pathways .

Cellular Effects

1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole exhibits various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has shown significant activity against Mycobacterium tuberculosis H37Ra, indicating its potential as an anti-tubercular agent . Furthermore, its impact on human embryonic kidney (HEK-293) cells suggests that it is non-toxic to human cells, making it a promising candidate for further development .

Molecular Mechanism

The molecular mechanism of 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to inhibit COX-2 is a prime example of its molecular mechanism, where it binds to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to a reduction in inflammation and pain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, with minimal degradation . This stability is essential for its potential therapeutic applications, as it ensures consistent efficacy over time.

Dosage Effects in Animal Models

The effects of 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole vary with different dosages in animal models. At lower doses, the compound exhibits significant biological activity without adverse effects. At higher doses, toxic or adverse effects may be observed . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with COX-2 and other enzymes highlights its role in modulating metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing its therapeutic potential and minimizing side effects.

Transport and Distribution

The transport and distribution of 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions ensure that the compound reaches its intended site of action, enhancing its efficacy.

Subcellular Localization

The subcellular localization of 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals influence its localization, ensuring that it reaches the appropriate subcellular sites . This precise localization is crucial for its biological activity and therapeutic potential.

Propriétés

IUPAC Name |

1-ethyl-3-pyridin-2-yl-4,5,6,7-tetrahydroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-2-17-13-9-4-3-7-11(13)14(16-17)12-8-5-6-10-15-12/h5-6,8,10H,2-4,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLYPJUKJZECFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(CCCC2)C(=N1)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

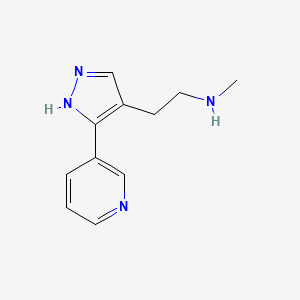

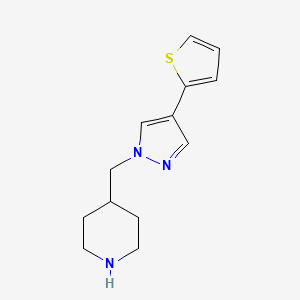

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1491222.png)